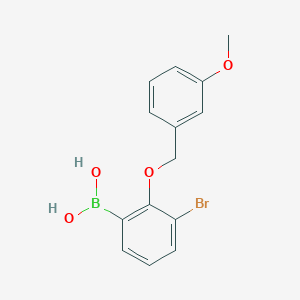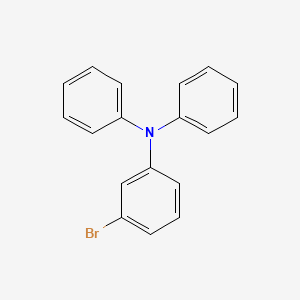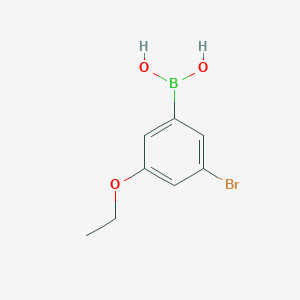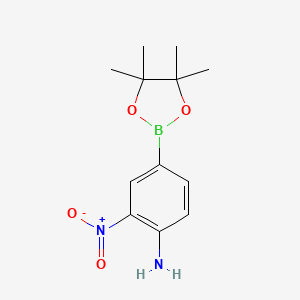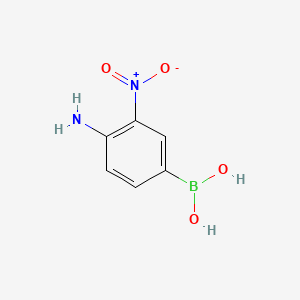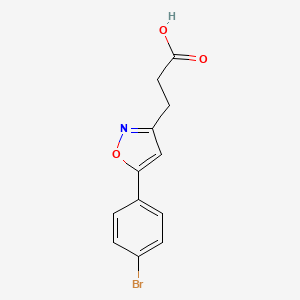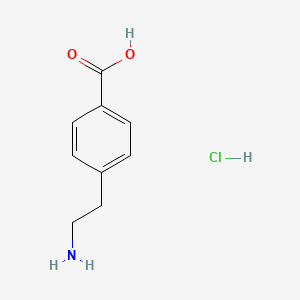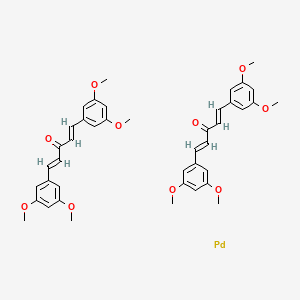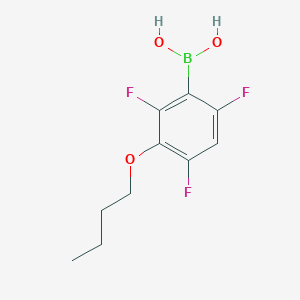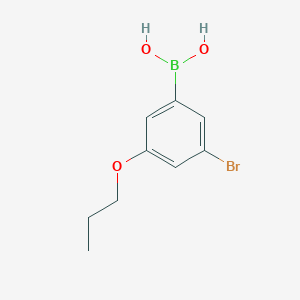
Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including acylation, bromination, amination, and cyclization. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized using techniques such as FT-IR, NMR, and ESI-MS, and tested as an insect growth regulator . Another compound, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, was synthesized from L-tyrosine through a series of reactions including O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenation . These methods provide a basis for the synthesis of ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, which would likely involve similar steps tailored to introduce the bromo and amino functionalities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved using single-crystal X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . Similarly, the structure of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was determined by X-ray diffraction, showing a three-dimensional supramolecular network . These analyses provide insights into the potential molecular structure of ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, which would be expected to exhibit characteristic intramolecular and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For instance, the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-propargyloxypropanoates was catalyzed by nickel(I) complexes, leading to cyclized products . The bioactivity of compounds has also been linked to their global reactivity descriptors, such as HOMO-LUMO energies, which were calculated using DFT methods . These studies suggest that ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride would also participate in chemical reactions that are influenced by its electronic structure and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques like FT-IR, NMR, and thermal analysis. The synthesized compounds exhibit specific vibrational frequencies, NMR chemical shifts, and thermal stability profiles . Computational methods such as DFT have been employed to predict properties and reactivity . These findings can be extrapolated to ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, which would be expected to have distinct spectroscopic signatures and stability characteristics based on its molecular structure.
科学研究应用
Subheading: Spectroscopic and Diffractometric Study of Polymorphism
Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride is studied for its polymorphic forms using advanced spectroscopic and diffractometric techniques. This compound, a variant of Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, demonstrates the challenges in characterizing closely related polymorphic forms due to their similar spectra and diffraction patterns. Techniques like capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) studies were employed for this purpose. These methods are crucial for understanding the subtle structural differences between the polymorphic forms and have significant implications in pharmaceutical research where polymorphism can affect the drug's properties and efficacy (Vogt et al., 2013).
Antimicrobial Agent Synthesis
Subheading: Synthesis and Characterization as Antimicrobial Agents
The compound's derivatives, specifically 2-(4-bromo phenyl) methyl cyanide, were investigated for their potential as antimicrobial agents. Through a series of reactions and transformations, derivatives like 3-amino-2-(4-bromo phenyl) propan-1-ol and tert-butyl-2-(4-bromo phenyl)-3- hydroxy propyl carbamate were synthesized. These compounds were characterized by various spectroscopic techniques and evaluated for their antimicrobial activities, showcasing the compound's utility in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
安全和危害
属性
IUPAC Name |
ethyl 3-amino-3-(4-bromophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHINNSPOAIKUHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride | |
CAS RN |
502841-92-1 |
Source


|
| Record name | ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



